molecular formula C27H26N2O4 B265997 4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265997
M. Wt: 442.5 g/mol
InChI Key: OBCWFDNHJFCPBY-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has drawn the attention of researchers in recent years due to its potential applications in scientific research. Also known as BPP-5a, this molecule has been shown to have promising effects in various biochemical and physiological processes, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of BPP-5a is not fully understood, but it is believed to act as a dopamine D2 receptor agonist, as well as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). These effects are thought to be responsible for its potential therapeutic effects in various diseases and conditions.
Biochemical and Physiological Effects:
BPP-5a has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and uptake, as well as the inhibition of MAO-B activity. These effects are thought to be responsible for its potential therapeutic effects in various diseases and conditions, including Parkinson's disease, depression, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPP-5a in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biochemical and physiological processes. However, one limitation of using BPP-5a is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.

Future Directions

There are several potential future directions for research on BPP-5a, including further investigation of its effects on the dopamine system and its potential therapeutic applications in various diseases and conditions. Additionally, the use of BPP-5a as a scaffold for the development of new drug molecules is an area of active research, with promising results suggesting that it may be a useful tool in drug discovery and development.
In conclusion, BPP-5a is a chemical compound with promising potential applications in various scientific research fields. Its high potency and selectivity, as well as its potential therapeutic effects, make it an attractive candidate for further investigation and development.

Synthesis Methods

The synthesis of BPP-5a involves a multi-step process that includes the reaction of 4-butoxybenzoyl chloride with 3-pyridylmethylamine to form the intermediate compound, which is then reacted with 3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The final product is then purified using column chromatography to obtain pure BPP-5a.

Scientific Research Applications

BPP-5a has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, BPP-5a has been studied for its effects on the dopamine system, with promising results suggesting that it may be useful in treating disorders such as Parkinson's disease. In cancer research, BPP-5a has been shown to have anti-proliferative effects on various cancer cell lines, making it a potential candidate for further investigation as a cancer treatment. Finally, BPP-5a has also been studied for its potential use in drug development, particularly as a scaffold for the development of new drug molecules.

properties

Product Name

4-(4-butoxybenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O4/c1-2-3-16-33-22-13-11-21(12-14-22)25(30)23-24(20-9-5-4-6-10-20)29(27(32)26(23)31)18-19-8-7-15-28-17-19/h4-15,17,24,30H,2-3,16,18H2,1H3/b25-23-

InChI Key

OBCWFDNHJFCPBY-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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